An In-depth Technical Guide to N,3-dimethyl-1H-indole-2-carboxamide and the Broader Indole-2-Carboxamide Class: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N,3-dimethyl-1H-indole-2-carboxamide and the Broader Indole-2-Carboxamide Class: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,3-dimethyl-1H-indole-2-carboxamide (CAS 203710-97-8), a specific member of the broader indole-2-carboxamide class of compounds. While specific data for this particular molecule is limited in published literature, this guide will leverage established knowledge of the indole-2-carboxamide scaffold to provide a robust framework for its synthesis, characterization, and potential biological applications. The principles and protocols described herein are grounded in extensive research on analogous compounds and are intended to empower researchers in their exploration of this promising chemical space.
The indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have been investigated for a wide range of therapeutic applications, including the treatment of pain, inflammation, cancer, and infectious diseases.[2][3][4] The versatility of the indole ring system, combined with the diverse functionalities that can be introduced at the carboxamide nitrogen, allows for the fine-tuning of physicochemical properties and biological activity.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₂N₂O | Based on chemical structure. |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula.[5] |
| Appearance | White to off-white or pale yellow solid | Many indole-2-carboxamide derivatives are reported as solids with similar appearance.[2] |
| Melting Point | 150 - 230 °C | Melting points of various N-substituted indole-2-carboxamides fall within this range. For instance, N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide has a melting point of 176.9 °C.[2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; sparingly soluble in aqueous solutions. | Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and dimethylformamide.[6] The lipophilic nature of the indole core generally limits aqueous solubility.[4] |
Synthesis and Purification: A Generalized Protocol and Proposed Pathway
The synthesis of N,3-dimethyl-1H-indole-2-carboxamide can be approached through established methods for amide bond formation, starting from a suitable indole-2-carboxylic acid precursor.
Proposed Synthetic Pathway
The most direct route to N,3-dimethyl-1H-indole-2-carboxamide would involve the coupling of 3-methyl-1H-indole-2-carboxylic acid with dimethylamine.
Caption: Proposed synthesis of N,3-dimethyl-1H-indole-2-carboxamide.
Experimental Protocol: Amide Coupling
This protocol is a general guideline and may require optimization for the specific substrate.
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Preparation of the Reaction Mixture: To a solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable amide coupling reagent such as HATU (1.1 eq) or BOP (1.1 eq).[3][7]
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq), to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[3]
-
Addition of Amine: Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture, followed by an additional equivalent of the base to liberate the free amine. Alternatively, a solution of dimethylamine in a suitable solvent can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[7]
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]
Analytical Characterization
The structure of the synthesized N,3-dimethyl-1H-indole-2-carboxamide should be confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the indole N-H proton (δ ~9.0-11.0 ppm), unless substituted. - Aromatic protons on the indole ring (δ ~7.0-8.0 ppm). - A singlet for the methyl group at the 3-position (δ ~2.3 ppm).[8] - Two singlets for the N,N-dimethyl groups (δ ~3.2-3.5 ppm).[7] |
| ¹³C NMR | - A signal for the carboxamide carbonyl carbon (δ ~160-165 ppm).[2] - Signals for the aromatic carbons of the indole ring (δ ~100-140 ppm). - A signal for the methyl carbon at the 3-position. - Signals for the N,N-dimethyl carbons. |
| Mass Spectrometry (MS) | - The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 189.10. |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹). - A strong C=O stretching vibration for the amide carbonyl group (around 1630-1680 cm⁻¹). |
Biological and Pharmacological Potential of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide scaffold is a versatile platform for the development of novel therapeutics targeting a variety of biological pathways.
Caption: Biological targets of the indole-2-carboxamide class.
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TRPV1 Agonists: Certain indole-2-carboxamides have been identified as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[2]
-
Antitubercular Agents: The indole-2-carboxamide scaffold has yielded promising leads for the treatment of tuberculosis, with some analogues showing potent activity against Mycobacterium tuberculosis.[1][4]
-
Anticancer Agents: Derivatives of indole-2-carboxamide have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), demonstrating significant antiproliferative activity in cancer cell lines.[3]
-
Antiplasmodial Activity: Modifications of the indole-2-carboxamide structure have led to compounds with activity against Plasmodium falciparum, the parasite responsible for malaria.[9]
-
Cannabinoid Receptor Modulators: The indole-2-carboxamide framework is the basis for allosteric modulators of the cannabinoid CB1 receptor, which are of interest for treating a variety of neurological and psychiatric disorders.[10]
The specific biological activity of N,3-dimethyl-1H-indole-2-carboxamide has not been reported. However, its structural features suggest that it could be a valuable compound to screen in assays related to the aforementioned targets.
Safety and Handling
As with any research chemical, N,3-dimethyl-1H-indole-2-carboxamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be treated as a potentially hazardous substance.[11][12]
Conclusion
N,3-dimethyl-1H-indole-2-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data for this molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in various therapeutic areas. The protocols and predictive data presented herein, based on extensive research into the indole-2-carboxamide scaffold, offer a solid foundation for researchers to further investigate this and related compounds.
References
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Di Dio, C., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(18), 4237. [Link]
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National Center for Biotechnology Information. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. PubChem Compound Database. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
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PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. Retrieved from [Link]
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Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. RSC Advances, 11(26), 15497-15511. [Link]
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La Rosa, V., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9373-9393. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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Laprairie, R. B., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(12), 1126-1131. [Link]
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Chemsrc. (n.d.). 1H-Indole-2-carboxamide,N,N-dimethyl-. Retrieved from [Link]
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MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1825. [Link]
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